molecular formula C25H26N4O2 B12173929 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one

Cat. No.: B12173929
M. Wt: 414.5 g/mol
InChI Key: ZYTCTMHJQOWIBP-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one is a complex organic compound that features both indole and piperazine moieties. Compounds containing indole structures are often of significant interest due to their presence in many natural products and pharmaceuticals. The piperazine ring is also a common motif in medicinal chemistry, known for its versatility and ability to enhance the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through methods such as the Fischer indole synthesis.

    Acylation of Piperazine: The piperazine ring can be acylated using indol-3-ylacetyl chloride under basic conditions to form the intermediate.

    Coupling Reaction: The final step involves coupling the indole and piperazine intermediates using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation, using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with indole and piperazine structures can interact with various receptors, enzymes, or ion channels. The indole moiety may engage in π-π stacking interactions, while the piperazine ring can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the additional indole acetyl group.

    1-(1H-indol-3-ylacetyl)piperazine: Contains only one indole moiety.

    Indole-3-acetic acid: A simpler indole derivative.

Uniqueness

The uniqueness of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one lies in its dual indole structure coupled with a piperazine ring, which may confer unique biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C25H26N4O2/c30-24(10-9-18-16-26-22-7-3-1-5-20(18)22)28-11-13-29(14-12-28)25(31)15-19-17-27-23-8-4-2-6-21(19)23/h1-8,16-17,26-27H,9-15H2

InChI Key

ZYTCTMHJQOWIBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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